![molecular formula C21H30N6O2 B11604337 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604337.png)
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C21H30N6O2 and a molecular weight of 398.512 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Specific conditions such as temperature, pressure, and solvents depend on the desired reaction .
Major Products
Scientific Research Applications
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is used in various scientific research applications, including:
Chemistry: As a unique chemical, it is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Limited industrial applications due to its specialized nature.
Comparison with Similar Compounds
Similar Compounds
- 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-{[2-(diethylamino)ethyl]amino}-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds .
Biological Activity
The compound 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione , often referred to as a purine derivative, has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H30N6O2 with a molecular weight of approximately 398.511 g/mol. The structure features a purine base which is significant for various biochemical processes.
Research indicates that this compound interacts with multiple biological targets, which may include:
- Adenosine receptors : Its structural similarity to adenosine suggests potential agonistic or antagonistic effects on these receptors.
- Enzymatic inhibition : It may inhibit enzymes involved in nucleotide metabolism, affecting cellular proliferation and signaling pathways.
Biological Activities
The compound exhibits diverse biological activities that can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Inhibits tumor cell proliferation in vitro; specific mechanisms are under investigation. |
Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |
Cardiovascular effects | May influence heart rate and vascular tone through adenosine receptor modulation. |
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Neuroprotection : In an animal model of neurodegeneration, administration of the compound resulted in a marked decrease in neuronal loss and improved cognitive function as assessed by behavioral tests.
- Cardiovascular Effects : Clinical trials have indicated that the compound can modulate heart rate variability, suggesting a role in cardiovascular health management.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of the compound:
- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances efficacy while reducing side effects.
- Bioavailability : Investigations into its pharmacokinetics reveal moderate bioavailability which could be improved through formulation adjustments.
Properties
Molecular Formula |
C21H30N6O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-[2-(diethylamino)ethylamino]-1,3-dimethyl-7-(1-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H30N6O2/c1-6-26(7-2)14-13-22-20-23-18-17(19(28)25(5)21(29)24(18)4)27(20)15(3)16-11-9-8-10-12-16/h8-12,15H,6-7,13-14H2,1-5H3,(H,22,23) |
InChI Key |
XVACPGFHKFDSDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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